molecular formula C18H16O3 B11396235 2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one

2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one

Cat. No.: B11396235
M. Wt: 280.3 g/mol
InChI Key: OHUPARMNRZPYJJ-UHFFFAOYSA-N
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Description

2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a benzofuran derivative, the compound can be synthesized through a series of steps involving:

    Formation of the benzofuran ring: This can be achieved through the cyclization of a phenol derivative with an appropriate aldehyde or ketone.

    Cyclopentane ring formation: This step often involves the use of a cyclization agent such as a Lewis acid (e.g., AlCl3) to facilitate the formation of the cyclopentane ring.

    Final cyclization and oxidation: The final step involves the cyclization of the intermediate product to form the desired hexahydro compound, followed by oxidation to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran ring structure but differ in the additional fused rings.

    Chromene derivatives: Similar in structure but with variations in the fused ring systems.

    Cyclopentane derivatives: Compounds with a cyclopentane ring fused to other aromatic systems.

Uniqueness

What sets 2,3,8,9,10,11-hexahydro1benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one apart is its specific combination of fused rings, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific structural features, such as in the design of new pharmaceuticals or advanced materials.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

10,14-dioxapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1,3(11),4(8),12,15(20)-pentaen-9-one

InChI

InChI=1S/C18H16O3/c19-18-12-6-3-5-10(12)13-8-14-11-4-1-2-7-15(11)20-16(14)9-17(13)21-18/h8-9H,1-7H2

InChI Key

OHUPARMNRZPYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC4=C(C=C3O2)OC(=O)C5=C4CCC5

Origin of Product

United States

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